molecular formula C21H27ClN6O4 B2662913 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333305-43-4

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2662913
CAS No.: 333305-43-4
M. Wt: 462.94
InChI Key: ROHPMGMNCCSHEY-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl chain, and a piperazine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-chlorophenol, 1,3-dimethylxanthine, and 4-methylpiperazine.

    Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with epichlorohydrin under basic conditions to form 3-(4-chlorophenoxy)-1,2-epoxypropane.

    Nucleophilic Ring Opening: The epoxypropane intermediate undergoes nucleophilic ring opening with 1,3-dimethylxanthine to yield 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethylxanthine.

    Piperazine Substitution: Finally, the hydroxypropyl derivative is reacted with 4-methylpiperazine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Phenol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A structurally similar purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Aminophylline: A compound similar to theophylline, used as a bronchodilator.

Uniqueness

What sets 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenoxy and piperazine moieties, in particular, may enhance its pharmacological profile compared to other purine derivatives.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O4/c1-24-8-10-27(11-9-24)20-23-18-17(19(30)26(3)21(31)25(18)2)28(20)12-15(29)13-32-16-6-4-14(22)5-7-16/h4-7,15,29H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHPMGMNCCSHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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